molecular formula C21H31N3O4 B2946266 Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate CAS No. 2034429-57-5

Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate

Cat. No.: B2946266
CAS No.: 2034429-57-5
M. Wt: 389.496
InChI Key: VHKJKASXOKZJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate is a bicyclic piperidine derivative featuring a pyridinyloxy substituent and a tert-butyl carbamate protective group. Its structure comprises two piperidine rings connected via a carbonyl group, with one piperidine bearing a pyridin-4-yloxy moiety.

Properties

IUPAC Name

tert-butyl 3-(4-pyridin-4-yloxypiperidine-1-carbonyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-21(2,3)28-20(26)24-12-4-5-16(15-24)19(25)23-13-8-18(9-14-23)27-17-6-10-22-11-7-17/h6-7,10-11,16,18H,4-5,8-9,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKJKASXOKZJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-oxopiperidine-1-carboxylate, which is then reacted with pyridin-4-yloxy piperidine under specific conditions. The reaction often requires the use of reagents such as BuLi (butyllithium) and N,N’-dimethylpropylene urea to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a fully saturated piperidine derivative.

Scientific Research Applications

Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine ring and piperidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Physicochemical Properties
Compound Name Substituents Molecular Weight Key Functional Groups Notable Properties
Target Compound 3-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl) 406.45 g/mol Carbamate, Carbonyl, Pyridinyloxy Moderate polarity; hydrogen-bond acceptor sites
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) 4-(4-methylpentyl) 299.43 g/mol Alkyl chain, Carbamate Higher lipophilicity (logP ~3.5) due to alkyl group
tert-Butyl 4-(piperidin-4-yloxy)piperidine-1-carboxylate 4-(Piperidin-4-yloxy) 356.45 g/mol Ether, Carbamate Reduced aromaticity vs. pyridinyloxy; basic piperidine nitrogen
3-(Piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (61) Triazolopyridine, Carbonyl 297.31 g/mol Triazole, Nitrile Planar heterocycle enhances π-π stacking; higher metabolic stability
tert-Butyl 4-(4-hydroxyphenylsulfonyl)piperidine-1-carboxylate 4-Hydroxyphenylsulfonyl 383.45 g/mol Sulfonyl, Phenolic -OH Acidic sulfonyl group (pKa ~1.5); increased water solubility
Key Observations:
  • Pyridinyloxy vs. Piperidinyloxy : The pyridinyloxy group in the target compound introduces aromaticity and hydrogen-bonding capability, whereas the piperidinyloxy analog () offers basicity and conformational flexibility .
  • Carbonyl vs. Methylene Linkers: The carbonyl bridge in the target compound (vs.
  • Heterocyclic Variations : Triazolopyridine derivatives () exhibit enhanced planarity and electronic properties compared to the target’s pyridinyloxy group, influencing pharmacokinetics .

Spectral and Analytical Data Comparison

  • ¹H NMR Shifts :
    • Target Compound : Pyridinyloxy protons resonate at δ 8.3–7.1 ppm, distinct from alkyl-substituted analogs (e.g., 3b: δ 1.2–1.6 ppm for methylpentyl) .
    • Triazolopyridine Derivatives : Aromatic protons in the triazole ring appear at δ 8.5–9.0 ppm, reflecting electron-withdrawing effects .
  • Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺ = 407.4) aligns with its formula (C₂₁H₂₇N₃O₄), while sulfonyl analogs () show fragmentation patterns indicative of sulfone cleavage .

Biological Activity

Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₅H₂₂N₂O₃
  • Molecular Weight : 278.3474 g/mol
  • CAS Number : 954228-57-0

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of piperidine derivatives. For instance, tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate can be synthesized through reactions involving various reagents and solvents under controlled conditions. The detailed synthetic pathways can be complex, often requiring specific catalysts and reaction environments to achieve high yields and purity levels .

1. Anticancer Activity

Recent studies have indicated that compounds related to piperidine derivatives exhibit significant anticancer properties. For example, one study demonstrated that a similar compound showed better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to the reference drug bleomycin . The mechanism of action is believed to involve interactions with specific protein targets that are critical for tumor growth and survival.

2. Neuroprotective Effects

Research has also highlighted the potential of piperidine derivatives in treating neurodegenerative diseases such as Alzheimer's disease. Some compounds in this category have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline . The ability to cross the blood-brain barrier enhances their therapeutic potential.

3. Multi-targeted Approaches

The biological activity of these compounds often involves multi-targeted approaches, which can enhance their efficacy against complex diseases like cancer and Alzheimer's. For instance, certain derivatives have been designed to target multiple pathways involved in disease progression, including oxidative stress and protein aggregation .

Case Studies

StudyCompoundBiological ActivityFindings
Piperidine DerivativeAnticancerInduced apoptosis in FaDu cells better than bleomycin
AChE InhibitorNeuroprotectiveShowed significant inhibition of AChE and BuChE
Multi-targeted PiperidineAlzheimer’s DiseaseTargeted multiple pathways, showing antioxidant properties

Q & A

Basic: What safety protocols are recommended for handling this compound?

Answer:
When handling Tert-butyl 3-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)piperidine-1-carboxylate, adhere to the following safety measures derived from structurally similar piperidine-carboxylate derivatives:

  • Personal Protective Equipment (PPE): Wear fire-resistant gloves, protective clothing, and safety goggles. Use self-contained breathing apparatus in case of fire or aerosol release .
  • Ventilation: Work in a fume hood to avoid inhalation of dust or vapors .
  • Emergency Procedures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for several minutes under running water and seek medical attention .
  • Waste Disposal: Collect contaminated waste separately and dispose via certified hazardous waste management services .

Key Safety Data:

Hazard CategoryPrecautionary MeasuresSource
Acute Toxicity (Oral)Avoid ingestion; use PPE
Fire RiskUse CO₂ or dry powder extinguishers

Basic: What synthetic routes are commonly employed for this compound?

Answer:
Synthesis typically involves multi-step reactions, leveraging functional group transformations. A generalized approach includes:

Piperidine Core Functionalization: React piperidine derivatives with pyridin-4-yloxy groups under nucleophilic substitution conditions .

Carbonyl Coupling: Use tert-butyl carbamate-protected intermediates for amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Deprotection: Remove the tert-butyloxycarbonyl (Boc) group using acidic conditions (e.g., TFA in DCM) .

Example Reaction Table:

StepReactants/ConditionsKey IntermediateYield Optimization TipsSource
1Piperidine + 4-hydroxypyridine, DCC, DMAPPyridin-4-yloxy-piperidineUse anhydrous solvents
2Boc-protected piperidine, EDC, HOBt1-Carbonyl intermediateMonitor pH for coupling efficiency

Basic: How is this compound characterized structurally?

Answer:
Structural elucidation relies on:

  • X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and confirms piperidine/pyridine ring conformations .
  • Spectroscopy:
    • NMR: 1^1H and 13^13C NMR identify tert-butyl groups (δ ~1.4 ppm) and carbonyl signals (δ ~170 ppm).
    • Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₂₀H₂₉N₃O₄).

Data Interpretation Tip: Cross-validate crystallographic data with spectroscopic results to resolve ambiguities in substituent positioning .

Advanced: How can crystallographic data resolve structural ambiguities?

Answer:
Crystallographic analysis using SHELX software addresses challenges such as:

  • Disorder in Piperidine Rings: Apply restraints to thermal parameters during refinement to model ring flexibility .
  • Hydrogen Bonding Networks: Use Fourier difference maps to locate H-atoms and validate intermolecular interactions (e.g., pyridine O···H-N contacts) .
  • Twinned Crystals: Employ SHELXD for experimental phasing in cases of pseudo-merohedral twinning .

Case Study: For a related tert-butyl piperidine-carboxylate, SHELXL refinement reduced R-factor from 0.12 to 0.05 by modeling rotational disorder in the tert-butyl group .

Advanced: What strategies mitigate low yields in its synthesis?

Answer:
Low yields often arise from:

  • Incomplete Coupling: Optimize carbodiimide-mediated reactions by:
    • Using a 1.2:1 molar ratio of EDC to substrate.
    • Adding DMAP (4-dimethylaminopyridine) as a catalyst .
  • Side Reactions: Protect reactive amines with Boc groups early in the synthesis to prevent unwanted nucleophilic attacks .
  • Purification Challenges: Employ silica gel chromatography with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar byproducts .

Yield Improvement Table:

IssueSolutionYield Increase (%)Source
Unreacted starting materialIncrease EDC stoichiometry15–20
Boc deprotectionUse TFA/DCM (1:4 v/v) at 0°C10–25

Advanced: How to address conflicting spectroscopic data during characterization?

Answer:
Contradictions between NMR, MS, or IR data require systematic analysis:

Verify Sample Purity: Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to detect impurities >0.1% .

Dynamic Effects in NMR: Record variable-temperature 1^1H NMR to identify conformational exchange broadening (e.g., piperidine ring flipping) .

Isotopic Labeling: Synthesize 13^{13}C-labeled analogs to confirm carbonyl and aromatic carbon assignments .

Example: For a tert-butyl piperidine derivative, VT-NMR at 253 K resolved overlapping signals caused by rapid chair inversion .

Advanced: What are the ecological implications of this compound's persistence?

Answer:
While ecotoxicological data are limited for this compound, structurally similar tert-butyl carboxylates show:

  • Moderate Bioaccumulation: LogP values ~2.5 suggest potential accumulation in lipid-rich tissues; use quantitative structure-activity relationship (QSAR) models for risk assessment .
  • Degradation Pathways: Hydrolysis of the Boc group under acidic conditions reduces environmental persistence .

Mitigation Strategy: Incorporate biodegradable linkers (e.g., ester groups) in analog design to enhance degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.